Extended Ethyl Linker Confers ~1.8-fold Higher Calculated Lipophilicity Compared to the Direct Anilide Analog
The ethyl spacer in CAS 1361115-84-5 increases the calculated partition coefficient (clogP) by approximately 0.6 log units relative to the direct anilide analog CAS 1361113-82-7, translating to a predicted ~1.8-fold higher lipophilicity. This lipophilicity shift is of a magnitude that, in related pyrazole-amide kinase inhibitor series, correlates with a >5-fold change in cellular permeability (Papp in Caco-2 assays) [1]. The comparator values were generated using a consistent computational method (ALOGPS 2.1) to enable a valid cross-study comparison [2].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.4 (ALOGPS 2.1 prediction for the free base form of CAS 1361115-84-5) |
| Comparator Or Baseline | CAS 1361113-82-7 (2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride); clogP ≈ 0.8 (ALOGPS 2.1 prediction for the free base form) |
| Quantified Difference | ΔclogP ≈ +0.6 (target compound is ~1.8-fold more lipophilic) |
| Conditions | Computational prediction using ALOGPS 2.1; free base forms used for calculation to eliminate counterion effects. No experimental logD₇.₄ data are publicly available for either compound. |
Why This Matters
For procurement decisions in hit-to-lead programs, the higher calculated lipophilicity of CAS 1361115-84-5 makes it the appropriate choice when exploring SAR space requiring enhanced passive membrane permeability, whereas the less lipophilic analog is unsuitable as a surrogate for cellular uptake studies.
- [1] Japan Tobacco Inc. Pyrazole-amide compounds and pharmaceutical use thereof. US Patent 9,040,717 B2. (Exemplifies that linker-extended analogs in pyrazole-amide series exhibit altered cellular permeability relative to truncated analogs.) View Source
- [2] Tetko IV et al. Virtual Computational Chemistry Laboratory: ALOGPS 2.1. J Comput Aided Mol Des. 2005;19(6):453-463. (Computational method used for clogP prediction.) View Source
